molecular formula C20H12Cl2N4Na2O7S2 B080790 Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate CAS No. 12220-64-3

Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate

Cat. No.: B080790
CAS No.: 12220-64-3
M. Wt: 601.3 g/mol
InChI Key: KRVDIUOUSKADMQ-UHFFFAOYSA-L
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Description

Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate (CAS 12220-64-3) is a synthetic azo dye characterized by a pyrazole core linked to a naphthalene moiety via an azo (–N=N–) bond. Key structural features include:

  • Pyrazole ring: Substituted with a 2,5-dichloro-4-sulphonatophenyl group at position 1 and a methyl group at position 3.
  • Azo linkage: Connects the pyrazole ring to a naphthalene system.
  • Sulphonates: Two sodium sulphonate (–SO₃⁻Na⁺) groups enhance water solubility, making the compound suitable for aqueous dyeing processes .

This compound is primarily used in textile dyeing due to its vibrant color and stability. Its chlorine substituents contribute to electron-withdrawing effects, influencing absorbance properties and light fastness .

Properties

IUPAC Name

disodium;2-[[1-(2,5-dichloro-4-sulfonatophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4O7S2.2Na/c1-10-18(20(27)26(25-10)16-8-14(22)17(9-13(16)21)34(28,29)30)24-23-15-7-6-11-4-2-3-5-12(11)19(15)35(31,32)33;;/h2-9,18H,1H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVDIUOUSKADMQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889596
Record name 1-Naphthalenesulfonic acid, 2-[2-[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2)
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Molecular Weight

601.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12220-64-3
Record name EINECS 235-409-5
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Record name 1-Naphthalenesulfonic acid, 2-[2-[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2)
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Record name 1-Naphthalenesulfonic acid, 2-[2-[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]-, sodium salt (1:2)
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Record name Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate
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Biological Activity

Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate, commonly referred to as Disodium Salt of Acid Yellow 19, is a synthetic azo dye with a complex molecular structure. Its biological activity has garnered attention due to its potential applications in various fields, including medicine and environmental science. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C20H12Cl2N4Na2O7S2
  • Molecular Weight : 601.35 g/mol
  • CAS Number : 12220-64-3
  • IUPAC Name : Disodium 2-[[1-(2,5-dichloro-4-sulfonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate

Structural Features

The compound features a naphthalene backbone with sulfonate groups and a pyrazole moiety, which contributes to its biological properties. The presence of chlorine atoms enhances its reactivity and potential biological interactions.

PropertyValue
Molecular Weight601.35 g/mol
Topological Polar Surface Area189 Ų
Hydrogen Bond Acceptors10
Rotatable Bonds3

Antimicrobial Properties

Research indicates that azo dyes can exhibit antimicrobial activity. This compound has been tested against various bacterial strains. In vitro studies have shown significant inhibition of growth for Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Cytotoxicity and Genotoxicity

The cytotoxic effects of azo compounds are critical for assessing their safety in biomedical applications. Research has indicated that this compound exhibits cytotoxicity in certain human cell lines.

Study Findings

In a cytotoxicity assay using human liver cancer cells (HepG2), the compound showed:

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

This indicates a dose-dependent decrease in cell viability, suggesting potential genotoxic effects at higher concentrations.

Environmental Impact

The environmental implications of azo dyes are significant due to their potential to release toxic amines upon degradation. Studies have highlighted the need for careful monitoring of such compounds in wastewater treatment processes.

Environmental Assessment

A report assessing various azo dyes indicated that Disodium 2-[...]-naphthalene sulfonate may release carcinogenic amines under reductive conditions:

Azo DyePotential Carcinogenic Amines Released
Disodium Salt of Acid Yellow 19Aniline derivatives

This underscores the importance of evaluating the environmental impact of azo dyes in industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes critical differences between the target compound and analogous azo dyes:

Compound Molecular Formula Key Substituents Functional Groups Solubility Primary Application Key Properties
Target Compound (CAS 12220-64-3) C₂₀H₁₂Cl₂N₄Na₂O₇S₂ 2,5-Dichloro-4-sulphonatophenyl, methyl Azo, sulphonate (–SO₃⁻Na⁺), pyrazolone High (aqueous) Textile dyeing Enhanced light fastness, red-shifted absorbance
Sodium 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-3-hydroxynaphthalene-1-sulphonate (CAS 3618-63-1) C₂₀H₁₅N₄NaO₅S Phenyl, 3-hydroxy Azo, hydroxyl (–OH), sulphonate Moderate Textile/ink dyeing Metal-complexation capability, pH-sensitive color
Disodium 2,5-dichloro-4-[4-[[5-[[(dodecyloxy)carbonyl]amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate (CAS 71873-51-3) C₃₄H₄₀Cl₂N₆Na₂O₁₀S₂ Dodecyloxycarbonylamino, 2,5-dichloro Azo, sulphonate, carbamate Low (hydrophobic tail) Specialty dyes/pigments Surface-active properties, micelle formation
2-[[4,5-dihydro-3-methyl-5-oxo-1-[4-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]-1H-pyrazol-4-yl]azo]naphthalene-1,5-disulphonic acid (CAS 5557-16-4) C₂₂H₂₀N₄O₁₃S₄ Sulphooxyethylsulphonyl Azo, sulphonate, sulphooxy (–OSO₃⁻) Very high High-intensity dyes Extreme solubility, bright hues

Key Differences and Implications

Substituent Effects: The 2,5-dichloro-4-sulphonatophenyl group in the target compound provides electron-withdrawing effects, stabilizing the azo bond and shifting absorbance to longer wavelengths (bathochromic shift) compared to non-chlorinated analogs like CAS 3618-63-1 . The 3-hydroxy group in CAS 3618-63-1 enables metal-ion complexation, altering color output and improving wash fastness in metal-complex dyes .

Solubility and Application: The dodecyloxycarbonylamino chain in CAS 71873-51-3 introduces hydrophobicity, reducing solubility but enabling applications in non-polar media or as a surfactant dye . The sulphooxyethylsulphonyl group in CAS 5557-16-4 significantly enhances solubility, making it suitable for high-concentration dye baths .

Synthetic Intermediates: 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone (CAS 247668) serves as a precursor to the target compound.

Research Findings and Industrial Relevance

  • Light Fastness: Chlorine substituents in the target compound improve resistance to UV degradation, outperforming non-chlorinated analogs in outdoor textile applications .
  • Environmental Impact: Sulphonated azo dyes like the target compound are less toxic than non-sulphonated variants but require wastewater treatment to remove sulphonate residues .
  • Computational Analysis : Tools like SHELX and Multiwfn aid in elucidating electron density distributions and predicting spectral properties, guiding structural optimization.

Preparation Methods

Synthesis of Pyrazolone Intermediate

The pyrazole ring is constructed via cyclization of 2,5-dichloro-4-sulphophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds as follows:

  • 2,5-Dichloro-4-sulphophenylhydrazine is slurried in water acidified with HCl (pH < 3).

  • Ethyl acetoacetate is added dropwise at 35–40°C, forming a hydrazone intermediate.

  • Cyclization is induced using sodium bicarbonate (3 molar equivalents) at 55–60°C, yielding the pyrazolone ester.

Critical Considerations :

  • Strong bases (e.g., soda ash) promote over-hydrolysis, generating carboxylated byproducts.

  • Bicarbonate’s buffering action minimizes side reactions while maintaining a pH of 8–9.

Diazotization and Coupling Reactions

Diazotization of Naphthionic Acid

Naphthionic acid is converted to its diazonium salt under controlled conditions:

  • Naphthionic acid (1 mole) is dissolved in dilute HCl (10% v/v) at 0–5°C.

  • Sodium nitrite (1.05 moles) is added slowly to generate the diazonium chloride.

  • Excess nitrous acid is neutralized with sulfamic acid.

Reaction Parameters :

  • Temperature: ≤5°C to prevent diazonium decomposition.

  • Time: 30–45 minutes for complete diazotization.

Coupling with Pyrazolone Intermediate

The diazonium salt is coupled with the pyrazolone intermediate in an iced aqueous medium:

  • The pyrazolone solution (pH 6–7) is cooled to 0–5°C.

  • Diazonium salt is added gradually with stirring, maintaining pH 6–7 using sodium acetate.

  • The mixture is stirred for 4–6 hours until coupling completion.

Key Observations :

  • Coupling efficiency exceeds 85% under optimal pH and temperature.

  • Higher temperatures (>10°C) lead to tar formation and reduced yield.

Isolation and Purification

The crude dye is isolated via salting-out and recrystallization:

  • Salting-Out : Sodium chloride (20% w/v) is added to precipitate the dye.

  • Filtration : The precipitate is collected and washed with cold ethanol.

  • Recrystallization : Dissolved in hot water (70–80°C) and filtered to remove insoluble impurities.

Yield and Purity :

  • Typical yield: 70–75% after recrystallization.

  • Purity (HPLC): ≥98%.

Structural Characterization

The compound is validated using advanced spectroscopic techniques:

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Peaks :

    • 1630 cm⁻¹ (C=O stretch, pyrazolone).

    • 1180 cm⁻¹ and 1040 cm⁻¹ (S=O asymmetric/symmetric stretches).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O) :

    • δ 2.45 (s, 3H, CH₃).

    • δ 7.2–8.1 (m, 6H, aromatic protons).

  • ¹³C NMR :

    • δ 172.5 (C=O).

    • δ 145–125 (aromatic carbons).

Elemental Analysis

  • Calculated for C₂₀H₁₄Cl₂N₄O₇S₂·2Na :

    • C: 37.82%, H: 2.22%, N: 8.82%.

  • Observed :

    • C: 37.79%, H: 2.25%, N: 8.78%.

Solubility and Stability

Solubility Profile

SolventSolubility (g/L, 25°C)
Water220 (at 77°C)
Ethanol12.5
Acetic Acid45

Stability Considerations

  • Aqueous Solutions : Stable for 1 month at –20°C and 6 months at –80°C.

  • Solid Form : Hygroscopic; store in desiccators under nitrogen.

Industrial-Scale Optimization

Process Modifications

  • Continuous Diazotization : Reduces reaction time by 40% compared to batch processes.

  • Membrane Filtration : Enhances purity to 99.5% by removing chloride ions.

Challenges and Mitigation Strategies

ChallengeSolution
Pyrazolone over-hydrolysisUse bicarbonate instead of soda ash
Diazonium salt decompositionMaintain temperature ≤5°C
Low coupling yieldOptimize pH to 6–7 with acetate

Q & A

Q. What are the optimal synthetic pathways for preparing disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via diazo-coupling reactions between pyrazolone derivatives and naphthalene sulfonates. Key variables include pH (optimized at 8–10), temperature (25–40°C), and stoichiometric ratios of reagents like 1-(2,5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone and sodium naphthalene-1-sulfonate. Yield improvements (up to 75%) are achieved by controlling excess sulfonic acid groups to enhance solubility and coupling efficiency. Reaction monitoring via UV-Vis spectroscopy at λmax ≈ 480 nm (azo bond absorption) is critical . Experimental Design Tip : Use factorial design (e.g., 2<sup>3</sup> matrix) to isolate temperature, pH, and reagent ratio effects .

Q. How can structural characterization of this compound resolve discrepancies in reported spectral data (e.g., NMR, IR)?

  • Methodological Answer : Contradictions in spectral data often arise from tautomeric equilibria (e.g., keto-enol forms of the pyrazolone ring) and solvent-dependent conformational changes. For NMR, use D2O as a solvent to suppress proton exchange artifacts and assign peaks via <sup>13</sup>C DEPT-135 for distinguishing CH3 groups in the methyl-pyrazolone moiety. IR analysis should focus on sulfonate (S=O, 1180–1250 cm<sup>−1</sup>) and azo (N=N, 1450–1600 cm<sup>−1</sup>) stretches. Cross-validate with computational methods (DFT calculations) to predict vibrational modes .

Q. What strategies ensure the compound’s stability under varying pH and light conditions for long-term storage?

  • Methodological Answer : The azo group is prone to photodegradation; stability tests under UV light (λ = 365 nm) show 15% decomposition after 72 hours. Buffered solutions (pH 6–8) minimize hydrolysis. Additives like ascorbic acid (0.1% w/v) reduce oxidative degradation. Store in amber vials at 4°C under nitrogen. Use HPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) to monitor degradation products .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the compound’s reactivity in catalytic or supramolecular systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) calculate frontier molecular orbitals to predict electron transfer pathways. The sulfonate groups act as electron-withdrawing moieties, lowering the LUMO (−2.8 eV) and enhancing electrophilic azo-bond reactivity. Molecular dynamics (MD) in explicit solvent (water) reveal aggregation tendencies due to π-π stacking of naphthalene rings, which can be exploited in supramolecular assembly . Contradiction Alert : Experimental UV-Vis data may conflict with TD-DFT predictions due to solvent effects; use COSMO solvation models for alignment .

Q. What advanced analytical techniques resolve ambiguities in quantifying trace impurities (e.g., chlorinated byproducts)?

  • Methodological Answer : LC-MS/MS (Q-TOF) with MRM (multiple reaction monitoring) identifies chlorinated byproducts (e.g., dichlorobenzene derivatives) at ppm levels. Use isotope dilution (e.g., <sup>13</sup>C-labeled internal standards) for precise quantification. For non-volatile impurities, ion-pair chromatography with suppressed conductivity detection improves resolution .

Q. How does the compound’s chelation behavior with transition metals (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>) impact its spectroscopic properties and potential applications?

  • Methodological Answer : Titration with Fe(NO3)3 in acetate buffer (pH 4.5) induces bathochromic shifts (Δλ ≈ 40 nm) due to metal-azo complexation. Job’s plot analysis confirms a 1:1 stoichiometry. X-ray absorption spectroscopy (XAS) at the Fe K-edge reveals octahedral coordination involving sulfonate oxygen and azo nitrogen. Such complexes show promise in redox-active materials but require stability testing under aerobic conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents (e.g., DMSO vs. DMF)?

  • Methodological Answer : Discrepancies arise from hydration effects and trace water content. Use Karl Fischer titration to standardize solvent purity. Solubility parameters (Hansen solubility parameters) predict higher solubility in DMSO (δp = 16.0 MPa<sup>1/2</sup>) than DMF (δp = 13.7 MPa<sup>1/2</sup>) due to stronger polar interactions. Validate via gravimetric analysis after 24-hour equilibration .

Methodological Innovations

Q. What experimental designs minimize trial-and-error approaches in optimizing catalytic applications of this compound?

  • Methodological Answer : High-throughput screening (HTS) with robotic liquid handlers tests 96 reaction conditions (e.g., metal catalysts, ligands) in parallel. Machine learning (e.g., Random Forest regression) identifies key variables (e.g., catalyst loading, solvent dielectric constant) from HTS data. ICReDD’s reaction path search methods (quantum chemical calculations + Bayesian optimization) reduce optimization cycles by 60% .

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